molecular formula C14H22N2 B1386199 N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine CAS No. 1155005-14-3

N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine

Cat. No.: B1386199
CAS No.: 1155005-14-3
M. Wt: 218.34 g/mol
InChI Key: SMTQTCYSXNWTOJ-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C14H22N2. It is a derivative of 1,4-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by cyclohexyl and dimethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine typically involves the reaction of 1,4-benzenediamine with cyclohexyl and dimethyl reagents under specific conditions. One common method is the rearrangement reaction of aniline with copper chloride, followed by thermal decomposition to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic hydrogenation and controlled temperature and pressure conditions to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of cyclohexyl and dimethyl groups, which confer specific chemical and physical properties. These properties make it particularly effective as an antioxidant and useful in various industrial applications .

Properties

IUPAC Name

4-N-cyclohexyl-4-N,2-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-10-13(8-9-14(11)15)16(2)12-6-4-3-5-7-12/h8-10,12H,3-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTQTCYSXNWTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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